3-[(4-Bromophenyl)methoxy]-4-iodooxolane
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Overview
Description
3-[(4-Bromophenyl)methoxy]-4-iodooxolane is an organic compound that features a combination of bromine, iodine, and oxolane (tetrahydrofuran) moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methoxy]-4-iodooxolane typically involves multi-step organic reactionsThe oxolane ring is then formed via cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process often requires the use of catalysts and specific solvents to optimize the reaction efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methoxy]-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethoxy derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-[(4-Bromophenyl)methoxy]-4-iodooxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The oxolane ring provides structural stability and can participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromine substitution but different ring structure.
1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: Another bromine-substituted compound with distinct pharmacological properties.
Uniqueness
3-[(4-Bromophenyl)methoxy]-4-iodooxolane is unique due to its combination of bromine, iodine, and oxolane moieties, which provide a versatile platform for chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C11H12BrIO2 |
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Molecular Weight |
383.02 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12BrIO2/c12-9-3-1-8(2-4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
ACXQNJGKRDCYDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)I)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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